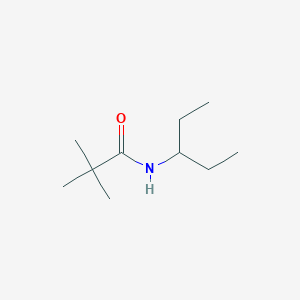![molecular formula C16H15N3O3 B5429819 3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-ethoxybenzoic acid](/img/structure/B5429819.png)
3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-ethoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-ethoxybenzoic acid, commonly known as APB, is a synthetic compound that has been studied for its potential use in scientific research. APB is a potent and selective agonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a key role in regulating synaptic transmission and plasticity in the central nervous system.
作用机制
APB acts as an allosteric modulator of 3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-ethoxybenzoic acid, binding to a site on the receptor that is distinct from the glutamate binding site. This results in a conformational change in the receptor that enhances its activity, leading to increased intracellular signaling and modulation of synaptic transmission.
Biochemical and Physiological Effects:
APB has been shown to enhance long-term potentiation (LTP) in the hippocampus, a process that is thought to underlie learning and memory. It has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and motivation. Additionally, APB has been found to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
One advantage of APB is its high selectivity for 3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-ethoxybenzoic acid, which allows for specific targeting of this receptor in experiments. However, its potency can also be a limitation, as high concentrations of APB may lead to non-specific effects. Additionally, the use of APB in vivo can be challenging due to its poor solubility and bioavailability.
未来方向
There are several potential future directions for research on APB. One area of interest is the role of 3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-ethoxybenzoic acid in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. APB may also be useful in studying the mechanisms underlying drug addiction and withdrawal. Finally, further research is needed to optimize the pharmacokinetics and bioavailability of APB for use in vivo.
合成方法
APB can be synthesized using a multi-step process involving the reaction of 4-ethoxybenzoyl chloride with 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, followed by the addition of triethylamine and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure APB.
科学研究应用
APB has been used in a variety of scientific research applications, particularly in the field of neuroscience. Its ability to selectively activate 3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-ethoxybenzoic acid has made it a valuable tool for studying the role of this receptor in synaptic plasticity, learning, and memory. APB has also been used in studies of drug addiction, anxiety, and depression, as this compound has been implicated in these conditions.
属性
IUPAC Name |
3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-ethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-22-13-4-3-9(16(20)21)7-12(13)11-8-14(17)19-15-10(11)5-6-18-15/h3-8H,2H2,1H3,(H,20,21)(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYAFNSRYLQZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C2=CC(=NC3=C2C=CN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide](/img/structure/B5429747.png)


![2-cyclohexyl-7-(2,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5429774.png)
![2-{[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]methyl}-5-methylpyrazine](/img/structure/B5429781.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429785.png)
![1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5429788.png)

![N-(5-methyl-3-isoxazolyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5429801.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5429811.png)
![2-(2-methylpyrrolidin-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5429820.png)

![2-[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5429832.png)